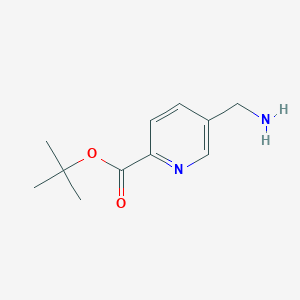
Tert-butyl 5-(aminomethyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-(aminomethyl)pyridine-2-carboxylate is an organic compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol . It is a white solid that is relatively stable under common experimental conditions but may be unstable in the presence of strong acids and oxidants . This compound is primarily used as a protecting group and intermediate in organic synthesis .
Preparation Methods
The preparation of tert-butyl 5-(aminomethyl)pyridine-2-carboxylate typically involves the reaction of 2-amino-5-(aminomethyl)pyridine with di-tert-butyl dicarbonate (BOC2O) to generate the desired product . This reaction is generally carried out at room temperature and requires appropriate solvent treatment and reaction time control . Industrial production methods may vary, but they often follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
Tert-butyl 5-(aminomethyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 5-(aminomethyl)pyridine-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 5-(aminomethyl)pyridine-2-carboxylate involves its role as a protecting group in organic synthesis. It protects the amine functional group by forming a stable carbamate linkage, preventing unwanted reactions during subsequent synthetic steps . The molecular targets and pathways involved depend on the specific application and the compounds being synthesized.
Comparison with Similar Compounds
Tert-butyl 5-(aminomethyl)pyridine-2-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 3-(aminomethyl)phenylcarbamate
- Tert-butyl-trans-3-(aminomethyl)cyclohexylcarbamate
- Tert-butyl 4-formyl-3-pyridinylcarbamate
These compounds share similar structural features and are used for similar purposes in organic synthesis. this compound is unique in its specific application as a protecting group for amine functional groups in pyridine derivatives .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
tert-butyl 5-(aminomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9-5-4-8(6-12)7-13-9/h4-5,7H,6,12H2,1-3H3 |
InChI Key |
HNCLGNRYBHDWNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-1-[(4-methoxyphenyl)methyl]-2,4(1h,3h)-pyrimidinedione](/img/structure/B13977295.png)
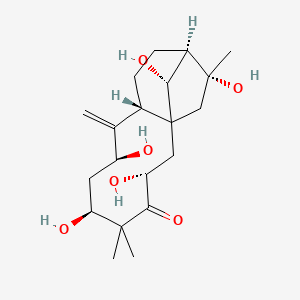
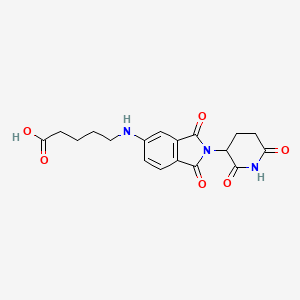
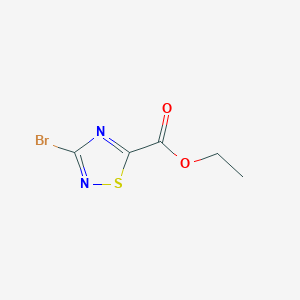
![9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole](/img/structure/B13977328.png)

![Tert-butyl 2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate](/img/structure/B13977336.png)
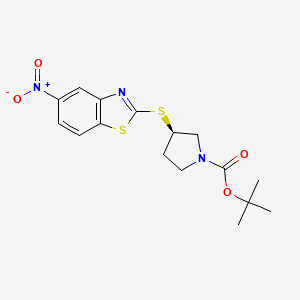

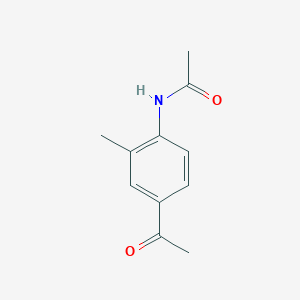
![4-Chloro-6-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13977390.png)

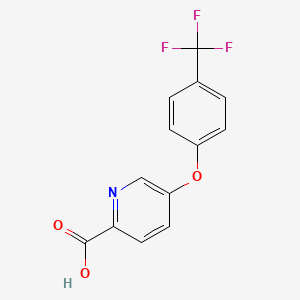
![4-[(diphenylhydrazinylidene)methyl]-N,N-diphenylaniline](/img/structure/B13977410.png)
